molecular formula C23H28N2O2 B5630225 4-[(3,3-diphenylpiperidin-1-yl)acetyl]morpholine

4-[(3,3-diphenylpiperidin-1-yl)acetyl]morpholine

Cat. No. B5630225
M. Wt: 364.5 g/mol
InChI Key: GCGWHWMATCAKEX-UHFFFAOYSA-N
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Description

Morpholine derivatives, including compounds with a core structure of "4-[(3,3-diphenylpiperidin-1-yl)acetyl]morpholine," are of significant interest in chemical research due to their diverse biological activities and potential applications in various fields, including medicinal chemistry. These compounds are synthesized through various chemical reactions, employing different strategies to introduce functional groups that define their chemical and physical properties.

Synthesis Analysis

The synthesis of morpholine derivatives often involves multi-step chemical processes, including condensation reactions, chlorination, and nucleophilic substitution. For example, a study describes the synthesis of a morpholine derivative through a rapid and green synthetic method, starting from commercially available precursors and achieving a total yield of 43% (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into the arrangement of atoms, the geometry of the molecule, and the conformational preferences, which are crucial for understanding the compound's reactivity and interactions with biological targets. For example, the crystal structure of a morpholine derivative reveals the spatial arrangement of its substituents and the chair conformation of the morpholine ring (Wu et al., 2008).

Mechanism of Action

The mechanism of action of morpholine and piperidine derivatives can vary widely depending on their specific structures and the biological targets they interact with .

Safety and Hazards

Morpholine is flammable and corrosive . It has a flash point of 31 °C and an autoignition temperature of 275 °C .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

properties

IUPAC Name

2-(3,3-diphenylpiperidin-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c26-22(25-14-16-27-17-15-25)18-24-13-7-12-23(19-24,20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGWHWMATCAKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)N2CCOCC2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,3-Diphenylpiperidin-1-yl)acetyl]morpholine

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